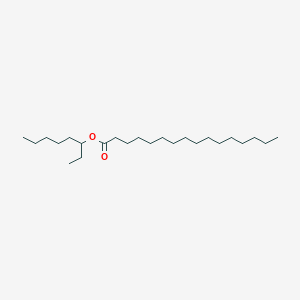
Octan-3-yl Hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octan-3-yl Hexadecanoate is synthesized by reacting palmitic acid with 2-ethylhexanol in the presence of an acid catalyst . The reaction typically occurs at elevated temperatures to facilitate esterification .
Industrial Production Methods: Commercial production of ethylhexyl palmitate often involves chemical esterification, which can suffer from drawbacks such as the formation of side-products and high energy consumption . An alternative method involves enzymatic synthesis using lipase as a catalyst, which offers higher reaction yields at near ambient temperatures, leading to high-quality products with lower energy costs and reduced formation of secondary products .
Analyse Des Réactions Chimiques
Types of Reactions: Octan-3-yl Hexadecanoate primarily undergoes esterification reactions . It is relatively stable and does not easily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions:
Esterification: Palmitic acid and 2-ethylhexanol in the presence of an acid catalyst.
Enzymatic Esterification: Lipase as a catalyst in a solvent-free system.
Major Products: The primary product of the esterification reaction is ethylhexyl palmitate itself .
Applications De Recherche Scientifique
Octan-3-yl Hexadecanoate has a wide range of applications in various fields:
Cosmetics: Used as a solvent, carrying agent, pigment wetting agent, fragrance fixative, and emollient.
Pharmaceuticals: Employed in formulations for its emollient properties.
Food Industry: Used as a low-temperature plasticizer.
Chemical Industry: Utilized in the manufacture of water-resistant lubricants and as a solvent.
Mécanisme D'action
Octan-3-yl Hexadecanoate exerts its effects primarily through its emollient properties. It forms a thin layer on the skin, providing a smooth and soft feel without a greasy residue . The molecular targets and pathways involved are related to its ability to enhance the skin barrier function and improve the texture of cosmetic formulations .
Comparaison Avec Des Composés Similaires
Octan-3-yl Hexadecanoate is often compared with other fatty acid esters such as:
Cetyl Palmitate: A white, crystalline, wax-like substance used in similar applications.
Isopropyl Palmitate: A colorless, almost odorless liquid with similar emollient properties.
Uniqueness: this compound is unique due to its branched structure, which provides a dry-slip skin feel similar to silicone derivatives, making it highly desirable in cosmetic formulations .
Propriétés
Formule moléculaire |
C24H48O2 |
|---|---|
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
octan-3-yl hexadecanoate |
InChI |
InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(6-3)21-19-8-5-2/h23H,4-22H2,1-3H3 |
Clé InChI |
GJQLBGWSDGMZKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(CC)CCCCC |
Synonymes |
2-ethylhexyl palmitate ethylhexyl palmitate octyl palmitate palmitic acid,2-ethylhexyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















